molecular formula C10H9F6NO B177281 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol CAS No. 1992-07-0

2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

Cat. No. B177281
CAS RN: 1992-07-0
M. Wt: 273.17 g/mol
InChI Key: HNKHGSNMOSFCRL-UHFFFAOYSA-N
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Description

This compound is a fluorinated organic compound with an amino group and a methyl group attached to a phenyl ring. Fluorinated organic compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine atoms into the organic molecule. This could potentially be achieved through a process known as halogenation .


Molecular Structure Analysis

The molecular structure of this compound would include a phenyl ring (a six-membered carbon ring) with an amino group (NH2), a methyl group (CH3), and a hexafluoro-propan-2-ol group attached. The exact structure would depend on the positions of these groups on the phenyl ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the amino group, the methyl group, and the fluorine atoms. For example, the amino group might participate in reactions involving the formation or breaking of nitrogen-containing bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which could affect the compound’s reactivity, boiling point, and other properties .

Scientific Research Applications

Synthesis and Chemical Properties

A convenient synthetic procedure for various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols, including compounds structurally related to "2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol," has been developed. This method starts from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane in the presence of tetramethylammonium fluoride, highlighting conditions for selective formation and potential applications in fluoro-containing materials synthesis due to their unique structural and physicochemical properties (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).

Material Science and Polymer Applications

The synthesis and crystal structure of compounds related to "2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol" have been studied, revealing the formation of strong intermolecular hydrogen bonds. These bonds connect molecules into two-dimensional layers, indicating potential applications in the development of fluoro-containing polymers for various industrial applications. The presence of alcoholic and phenolic hydroxyl groups suggests ease of deprotonation, facilitating the synthesis of organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).

Antimicrobial Agent Development

Research into substituted phenyl azetidines, potentially derived from similar compounds, highlights the application in developing antimicrobial agents. These compounds are characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis, suggesting a pathway for producing novel antimicrobial compounds using structures similar to "2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol" (Doraswamy & Ramana, 2013).

Optoelectronics and Advanced Materials

Novel soluble polyimides derived from aromatic diamine monomers show promise for optoelectronics and advanced materials applications. Studies involving compounds structurally related to "2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol" demonstrate good solubility, flexibility, and transparency, along with low moisture absorption and outstanding mechanical properties. These materials offer potential in various high-tech applications, including electronics and photonics, due to their unique optical and dielectric properties (Guan et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of its degradation products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, and studying its properties and behavior under different conditions .

properties

IUPAC Name

2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO/c1-5-2-3-7(17)6(4-5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKHGSNMOSFCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313109
Record name 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

CAS RN

1992-07-0
Record name 1992-07-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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